molecular formula C12H14ClN3 B15282447 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine CAS No. 1446395-78-3

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B15282447
CAS No.: 1446395-78-3
M. Wt: 235.71 g/mol
InChI Key: ATEDQANYWGMZND-UHFFFAOYSA-N
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Description

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Substitution on the pyridine ring: The pyrazole derivative is then reacted with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

    Cyclization reactions: The presence of both the pyrazole and pyridine rings can facilitate cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid or aldehyde.

Scientific Research Applications

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Material science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

    Biological studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine
  • 3-(bromomethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine
  • 2-(1-isopropyl-1H-pyrazol-5-yl)pyridine

Uniqueness

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl and pyrazolyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

1446395-78-3

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine

InChI

InChI=1S/C12H14ClN3/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12/h3-7,9H,8H2,1-2H3

InChI Key

ATEDQANYWGMZND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl

Origin of Product

United States

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